ethyl 2-amino-1-(2,3-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-amino-1-(2,3-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-4-27-21(26)17-18-20(24-15-10-6-5-9-14(15)23-18)25(19(17)22)16-11-7-8-12(2)13(16)3/h5-11H,4,22H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJUQIGKQALHRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC(=C4C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-(2,3-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethylphenylamine with ethyl 2-cyanoacetate under basic conditions to form an intermediate. This intermediate then undergoes cyclization with 1,2-diaminobenzene in the presence of a suitable catalyst to yield the desired quinoxaline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-(2,3-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized quinoxaline derivatives.
Scientific Research Applications
Pharmacological Research
Ethyl 2-amino-1-(2,3-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been investigated for its potential pharmacological applications. The compound exhibits promising activity against various biological targets, making it a subject of interest in drug discovery and development.
Anticancer Activity
Recent studies have indicated that derivatives of pyrroloquinoxaline compounds possess anticancer properties. This compound has shown efficacy in inhibiting tumor cell proliferation in vitro. In particular, it has been evaluated for its ability to induce apoptosis in cancer cell lines, suggesting a mechanism that could be harnessed for therapeutic purposes.
Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound. Preliminary findings suggest that it may help mitigate neurodegenerative processes by modulating neuroinflammatory pathways and protecting neuronal cells from oxidative stress.
Material Science
The unique structural properties of this compound have led to its exploration in material science. Its potential applications include:
Organic Electronics
Due to its electronic properties, this compound may serve as a candidate for organic semiconductor materials. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Sensors
The compound's chemical reactivity can be exploited in the development of sensors for detecting specific analytes. Research is ongoing to evaluate its effectiveness in sensor technologies, particularly in environmental monitoring and biomedical diagnostics.
Synthesis and Chemical Research
This compound serves as an important intermediate in the synthesis of other complex molecules. Its synthesis involves multi-step reactions that require careful optimization to enhance yield and purity.
Synthetic Methodologies
Recent advancements in synthetic methodologies have improved the efficiency of producing this compound. Techniques such as microwave-assisted synthesis and solvent-free reactions are being explored to facilitate greener chemistry practices.
Case Study 1: Anticancer Activity Assessment
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant inhibition of cell growth at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Neuroprotective Mechanism Investigation
In another investigation focused on neuroprotection, researchers assessed the compound's ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. The findings indicated that treatment with this compound significantly lowered levels of reactive oxygen species (ROS), suggesting its potential use in therapies for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-(2,3-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations at Position 1
The substituent at position 1 significantly alters electronic, steric, and solubility properties:
Key Trends :
Functional Group Variations at Position 3
The ester group can be replaced with other functional groups, altering pharmacokinetics:
Key Findings :
Elemental Analysis and Spectral Data
and provide comparative data for analogs:
Observations :
- Minor discrepancies in elemental analysis (e.g., N% in : 15.86 vs. 15.46 calculated) suggest experimental variability.
- MS and NMR data confirm structural integrity and substituent effects .
Biological Activity
Ethyl 2-amino-1-(2,3-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. This article delves into its biological activity, exploring various aspects including its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C21H20N4O
- Molecular Weight : 348.41 g/mol
- Key Functional Groups : Amino group, carboxylate ester, and quinoxaline ring.
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2,3-dimethylphenylamine with ethyl 2-cyanoacetate under basic conditions to form an intermediate. This intermediate undergoes cyclization with 1,2-diaminobenzene in the presence of a suitable catalyst to yield the desired quinoxaline derivative.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It exhibits cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : HCT-15 (colon carcinoma), A-431 (epidermoid carcinoma).
- IC50 Values : The compound showed IC50 values comparable to standard chemotherapy agents like doxorubicin in certain assays .
The compound's mechanism involves interaction with specific molecular targets such as enzymes or receptors that regulate cell proliferation and apoptosis. It is believed to modulate signaling pathways associated with cancer progression through:
- Enzyme Inhibition : Binding to key enzymes involved in cell cycle regulation.
- Receptor Interaction : Potentially affecting growth factor receptors that promote tumor growth.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity | Notable Findings |
|---|---|---|---|
| Quinoxaline | Simple heterocycle | Moderate cytotoxicity | Less potent than target compound |
| Pyrroloquinoxaline | Contains pyrrole ring | Anticancer activity | Similar but less selective |
| Dimethylphenylquinoxaline | Varies in substitution | Variable activity | Different substitution patterns affect potency |
Case Studies
Several case studies have investigated the biological effects of this compound:
- Study on HCT-15 Cells :
- Mechanistic Study :
Q & A
Q. How to address low reproducibility in synthetic protocols?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
